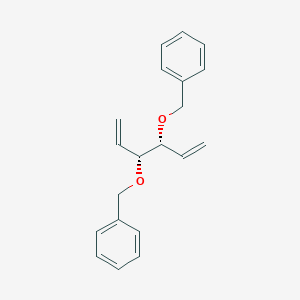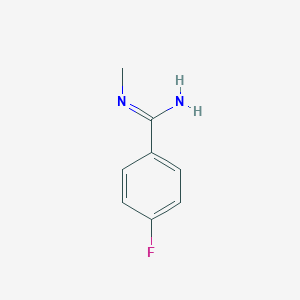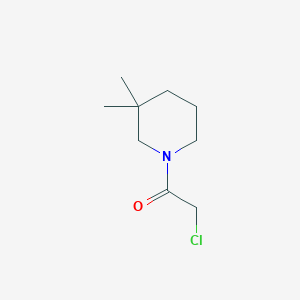
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one, also known as CDME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one may exert its antitumor activity by inhibiting the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical And Physiological Effects
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis method. However, one limitation is that 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not commercially available and must be synthesized in the lab.
Future Directions
There are several future directions for the study of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one. One area of interest is the development of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one derivatives with improved antitumor activity and selectivity. Another area of interest is the investigation of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one as a potential treatment for other neurodegenerative diseases such as Parkinson's disease. Additionally, the use of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one as a precursor for the synthesis of novel organic compounds in materials science and organic chemistry is an area of potential future research.
Conclusion
In conclusion, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is a chemical compound that has potential applications in various fields, including medicine, materials science, and organic chemistry. Its antitumor activity and neuroprotective effects make it a promising candidate for further study. The synthesis method of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is relatively simple, but its limited availability is a drawback. Future research on 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one should focus on the development of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one derivatives with improved activity and selectivity, as well as its potential use in the treatment of other neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one involves the reaction of 3,3-dimethylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 70-72°C.
Scientific Research Applications
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been studied for its potential applications in various fields such as medicine, materials science, and organic chemistry. In medicine, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been investigated for its antitumor activity and as a potential treatment for Alzheimer's disease. In materials science, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been used as a precursor for the synthesis of various organic compounds. In organic chemistry, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been used as a reagent for the synthesis of amino acids and peptides.
properties
CAS RN |
158890-25-6 |
|---|---|
Product Name |
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one |
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-chloro-1-(3,3-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)4-3-5-11(7-9)8(12)6-10/h3-7H2,1-2H3 |
InChI Key |
WMHHDBQSHMXHGU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN(C1)C(=O)CCl)C |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCl)C |
synonyms |
Piperidine, 1-(chloroacetyl)-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



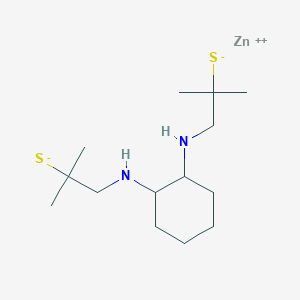
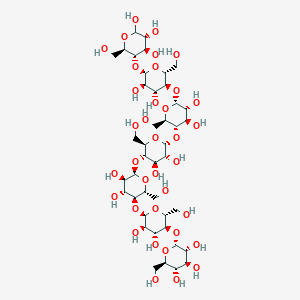
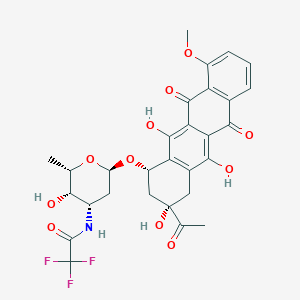
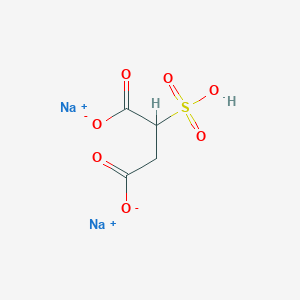
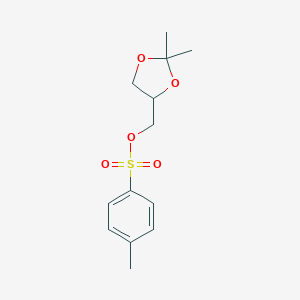
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
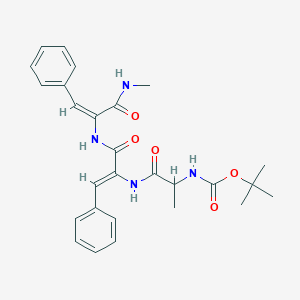
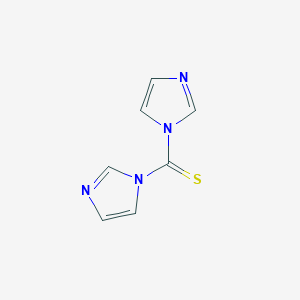
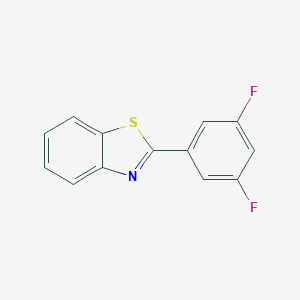
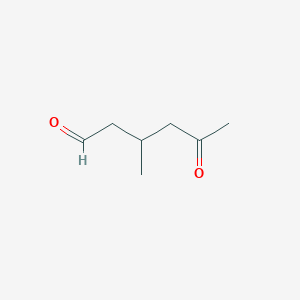
![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)
